3-(Propan-2-yl)hepta-1,6-dien-3-ol
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Overview
Description
3-(Propan-2-yl)hepta-1,6-dien-3-ol is an organic compound with the molecular formula C11H20O . It is a type of alcohol with a unique structure that includes a hepta-1,6-diene backbone and a propan-2-yl group attached to the third carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)hepta-1,6-dien-3-ol can be achieved through several synthetic routes. One common method involves the reaction of hepta-1,6-diene with isopropyl alcohol in the presence of a catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the compound. The reaction is monitored using gas chromatography to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)hepta-1,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
3-(Propan-2-yl)hepta-1,6-dien-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)hepta-1,6-dien-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylocta-1,6-dien-3-ol: Similar structure but with additional methyl groups.
6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: Contains a cyclohexene ring and additional methyl groups.
Uniqueness
3-(Propan-2-yl)hepta-1,6-dien-3-ol is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility in synthetic applications and potential biological activities make it a valuable compound in various fields of research .
Properties
CAS No. |
62471-32-3 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-propan-2-ylhepta-1,6-dien-3-ol |
InChI |
InChI=1S/C10H18O/c1-5-7-8-10(11,6-2)9(3)4/h5-6,9,11H,1-2,7-8H2,3-4H3 |
InChI Key |
XSVMFFOGWHWULT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC=C)(C=C)O |
Origin of Product |
United States |
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